molecular formula C9H9N3O5 B214922 N-(4-methyl-2,5-dinitrophenyl)acetamide

N-(4-methyl-2,5-dinitrophenyl)acetamide

Cat. No.: B214922
M. Wt: 239.18 g/mol
InChI Key: YRABYESZOOOEEL-UHFFFAOYSA-N
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Description

N-(4-Methyl-2,5-dinitrophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with two nitro groups at the 2- and 5-positions and a methyl group at the 4-position. The nitro groups are strong electron-withdrawing substituents, while the methyl group donates electrons, creating a unique electronic environment. Its synthesis typically involves acetylation of the corresponding aniline precursor under reflux with acetic anhydride, a method common to many acetamides .

Properties

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

N-(4-methyl-2,5-dinitrophenyl)acetamide

InChI

InChI=1S/C9H9N3O5/c1-5-3-9(12(16)17)7(10-6(2)13)4-8(5)11(14)15/h3-4H,1-2H3,(H,10,13)

InChI Key

YRABYESZOOOEEL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The positions and types of substituents on the phenyl ring significantly influence the physical, chemical, and biological properties of acetamide derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Substituent Positions Substituent Types Key Structural Features
N-(4-Methyl-2,5-dinitrophenyl)acetamide 2,5-nitro; 4-methyl Electron-withdrawing (NO₂), donating (CH₃) Enhanced steric hindrance; mixed electronic effects
N-(4-Chloro-2-nitrophenyl)acetamide 2-nitro; 4-chloro Electron-withdrawing (NO₂, Cl) Planar distortion due to nitro group; intermolecular H-bonding
N-(3,5-Dimethylphenyl)acetamide 3,5-methyl Electron-donating (CH₃) Electron-rich aromatic ring; lower melting point
N-(2,6-Dichloro-4-nitrophenyl)acetamide 4-nitro; 2,6-chloro Electron-withdrawing (NO₂, Cl) High polarity; used in heterocyclic synthesis

Key Observations :

  • Electron-withdrawing vs. donating groups : Nitro and chloro substituents increase acidity of the amide proton and reduce solubility in polar solvents, whereas methyl groups enhance lipophilicity .

Physical Properties and Crystallography

Crystal packing and melting points are influenced by substituent interactions:

Table 2: Physical Properties

Compound Melting Point (°C) Crystal System Notable Interactions
This compound Not reported Likely monoclinic* Predicted H-bonding via amide and nitro groups
N-(4-Chloro-2-nitrophenyl)acetamide 145–147 Monoclinic C–H⋯O and head-to-tail interactions
N-(3,5-Dimethylphenyl)acetamide 112–114 Orthorhombic Weak van der Waals interactions

*Inferred from , where meta-substituted nitro groups induce monoclinic systems.

Mechanistic Insights :

  • Nitro groups can act as electrophilic centers, enhancing interactions with microbial enzymes .
  • Methyl groups may improve membrane permeability due to increased lipophilicity .

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